BarH1 protein
Description
Properties
CAS No. |
142298-55-3 |
|---|---|
Molecular Formula |
C13H12N2O6S |
Synonyms |
BarH1 protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Characteristics of Barh1 Protein and Its Homologs
Gene Structure and Organization of BarH1 Locus and Orthologs
The genetic locus encoding BarH1, along with its paralog BarH2 in Drosophila, exhibits specific structural features that are conserved to varying degrees in their orthologs across different species. These genes are characterized by their exon-intron organization and regulatory elements that govern their precise spatial and temporal expression during development.
Genomic Locations and Allelic Variants
In Drosophila melanogaster, the BarH1 and BarH2 genes are located at cytological map position 15F9/16A1 thermofisher.com. The Bar locus encompasses these genes, and mutations in this region, such as the Bar (B) and Om(1D) mutations, have been linked to abnormalities in eye development, suggesting the importance of the BarH1 gene in this process uniprot.orggenecards.org.
For the human ortholog, BARHL1 (BarH Like Homeobox 1), the gene is located on chromosome 9, with genomic locations reported on GRCh38/hg38 at chr9:132,582,606-132,590,252 and on GRCh37/hg19 at chr9:135,457,993-135,465,639 and chr9:135,457,572-135,465,653 antibodies-online.comnih.gov. The cytogenetic band for human BARHL1 is 9q34.13 antibodies-online.comnih.gov.
Allelic variants of BarH1 and its orthologs exist and can have phenotypic consequences. For instance, human BARHL1 has 35 reported variants in ClinVar, with 31 reported as pathogenic and 1 as likely pathogenic uniprot.org. In the butterfly Colias crocea, an allelic variant of BarH-1 is associated with the Alba phenotype, affecting wing color nih.gov.
Comparative Genomics of BarH1 Orthologs
Bar class homeodomain proteins are highly conserved evolutionarily, from Drosophila to humans thermofisher.com. Vertebrate orthologs include Xenopus XBH1 and XBH2, mouse and human Barhl1 and Barhl2, rat Mbh1 (which is the same gene as Barhl2), and murine and human Barx1 and Barx2 genes thermofisher.com. Human, mouse, monkey, rat, and zebrafish orthologs of BARHL1 show high conservation and are members of the BarH homeogene family, which includes Drosophila BarH1 and BarH2. BARHL1 is closely related to the rat mBH1 protein (Barhl2), exhibiting 71% similarity and 67% identity, with the highest conservation in the homeodomain region.
The gene structure of Drosophila BarH1 and BarH2 includes three exons thermofisher.com.
| Gene | cDNA Length | 5' UTR Bases | Exons | 3' UTR Bases |
| Drosophila BarH1 | 3.1 kb | 633 | 3 | 767 |
| Drosophila BarH2 | 3.75 kb | 968 | 3 | 783 |
Note: Data compiled from search result thermofisher.com.
Protein Domain Analysis and Functional Motifs
BarH1 and its orthologs are characterized by specific protein domains, most notably the homeodomain, which is crucial for their function as transcription factors. Additional domains contribute to their regulatory activities and interactions with other proteins.
The Drosophila BarH1 protein consists of 543 amino acids, while BarH2 has 604 amino acids thermofisher.com. The human BARHL1 protein is 327 amino acids long with a molecular mass of 35074 Da antibodies-online.com.
| Protein | Amino Acid Count | Molecular Mass (Human BARHL1) |
| Drosophila BarH1 | 543 | - |
| Drosophila BarH2 | 604 | - |
| Human BARHL1 | 327 | 35074 Da |
Homeodomain Structure and DNA-Binding Specificity
A defining feature of BarH1 and its orthologs is the presence of a conserved homeodomain, a DNA-binding motif characteristic of homeobox transcription factors thermofisher.com. The homeodomain of Drosophila BarH1 and BarH2 are identical in sequence except for one amino acid substitution thermofisher.com. A unique characteristic of the BarH1 homeodomain, conserved in this class of proteins, is the replacement of a typically conserved phenylalanine residue in helix 3 with a tyrosine residue at position 49 uniprot.orggenecards.org.
Bar proteins function as DNA-binding transcription factors thermofisher.com. While homeodomain proteins can preferentially recognize similar AT-rich sequences in vitro, their DNA-binding specificity in vivo is modulated by additional factors such as chromatin structure, the presence of other transcription factors, and the shape of the DNA double helix. The homeodomain itself is sufficient for binding to homeodomain binding sites. Studies on the mammalian homolog Barx2 have shown binding to regulatory elements containing the core sequence CCATTAGPyGA thermofisher.com.
Identification and Characterization of Additional Functional Domains (e.g., FIL domains, proline-rich domains)
Beyond the homeodomain, Bar family homeodomain proteins possess additional functional domains. A conserved ~10 amino acid motif termed the FIL domain is located at the N-terminal region of the homeobox thermofisher.com. This domain shares sequence similarity with the core region of the engrailed homology-1 (eh1) domain found in the Engrailed repressor, suggesting a potential interaction with the Groucho co-repressor for repressor function thermofisher.com.
The human BARHL1 protein contains two FIL domains at its N-terminus, along with an acidic domain rich in serine/threonine and proline. The C-terminus of human BARHL1 contains a canonical proline-rich domain. Secondary structure analysis of BARHL1 indicates that regions outside the three helices of the homeodomain largely exhibit a random coil structure.
| Domain/Motif | Location in Protein (Relative to Homeobox) | Characteristics/Function | Species Examples |
| Homeodomain | Core region | DNA-binding, Transcription regulation | Drosophila, Human, Mouse, etc. thermofisher.com |
| FIL domain | N-terminal region of the homeobox | ~10 amino acids, potential interaction with Groucho thermofisher.com | Drosophila, Human, Mouse, etc. thermofisher.com |
| Acidic domain (Ser/Thr/Pro-rich) | N-terminus | Rich in serine, threonine, and proline | Human BARHL1 |
| Proline-rich domain | C-terminus | Canonical proline-rich domain | Human BARHL1 |
Transcriptional Regulation and Expression Dynamics of Barh1 Protein
Spatiotemporal Expression Patterns during Development
BarH1 exhibits distinct expression patterns across different developmental stages and tissues, reflecting its diverse roles in morphogenesis.
Developmental Stages and Tissue Specificity
In Drosophila, BarH1, often discussed collectively with its paralog BarH2 due to functional redundancy and co-expression, is found in various developing structures. In the embryonic ventral nerve cord (VNC), BarH1 expression is first detected during late stage 12. sdbonline.orgnih.gov It is specifically expressed in a small subset of post-mitotic cells, including a subpopulation of dopaminergic neurons, such as the unpaired ventral midline dopaminergic neuron, and in a subpopulation of laterally projecting motoneurons forming the segmental nerve a (SNa) branch. sdbonline.orgnih.govresearchgate.net Expression in the VNC peaks at stage 14, strongly labeling eight neurons per hemisegment. sdbonline.org
In the eye imaginal disc, BarH1/BarH2 are expressed in a subset of photoreceptors, specifically R1 and R6 cells, as well as in primary pigment cells. sdbonline.orgnih.gov Their expression in R1/R6 is crucial for specifying their fate. sdbonline.orgsdbonline.org BarH1/BarH2 are also expressed in cone cells and are essential for normal lens formation, primary pigment cell formation, and the elimination of excess cells in mature ommatidia. researchgate.netnih.gov
In leg discs, circular Bar expression (Bar ring) is first evident at 76 hours after egg laying (AEL) at 25°C and becomes more pronounced at 80 hours AEL. sdbonline.orgbiologists.com This ring pattern is observed in all three types of third-instar leg discs. sdbonline.orgresearchgate.net BarH1 expression is strongest in tarsal segment 5 and clearly evident in tarsal segment 4, but not detected in tarsal segment 3 and the pretarsus, except for future claw cells. researchgate.net
In antennal discs, Bar expression initially occurs in a central region after the onset of the third instar and gradually forms a ring similar to that in the leg disc. sdbonline.org Bar is required for the formation of the distal antennal segment. sdbonline.org
In the notum, BarH1 is expressed latitudinally in the anterior-most region of the future notum and postnotum, starting at early to mid third instar. sdbonline.orgbiologists.com This expression overlaps with domains of pannier, wingless, and iroquois. sdbonline.org
In the peripheral nervous system (PNS), BarH1/BarH2 expression is highest in precursors of chemically sensitive campaniform sensilla and nearly absent in precursors of mechanically sensitive trichord sensilla. sdbonline.orgbiologists.com They are expressed in external sensory (es) neurons and some support cells, where they are required for correct subtype specification of es organs. sdbonline.org
Mammalian homologs, such as Barhl1 and Barhl2, also show restricted expression in the developing central nervous system (CNS) and sensory organs. nih.govoup.comnih.gov Murine Barhl1 is exclusively expressed in restricted domains of the developing CNS, including the diencephalon and rhombencephalon, where it is found in migrating cells giving rise to the cerebellar external granular layer and specific populations of dorsal sensory interneurons of the spinal cord. oup.comnih.govsdbonline.orgmarrvel.org BARHL1 mRNA in humans is found exclusively in the CNS, restricted to specific prosomeres of the diencephalon, dorsal cells of the mesencephalon, dorsal dl1 sensory neurons of the spinal cord, and the rhombic lips yielding the cerebellar anlage. sdbonline.org Barhl1 is also expressed in all sensory hair cells during inner ear development in mice, starting 2 days after the onset of hair cell generation. biologists.comsdbonline.orgresearchgate.net
The following table summarizes some key BarH1/BarH2 expression patterns during Drosophila development:
Table 1: BarH1/BarH2 Expression Patterns in Developing Drosophila Tissues
Mammalian Barhl1 expression during development is also tissue-specific:
Table 2: Barhl1 Expression Patterns in Developing Mammalian Tissues
Cellular Localization and Compartmentalization
BarH1 protein is localized to the nucleus, consistent with its function as a transcription factor that binds to DNA to regulate gene expression. sdbonline.orggenecards.org Within specific tissues, BarH1 expression can be compartmentalized to distinct cell populations, as seen in the restricted subsets of neurons in the Drosophila VNC and CNS, photoreceptors and pigment cells in the eye, and specific segments in the leg discs. sdbonline.orgnih.govresearchgate.netresearchgate.net In the mammalian CNS, BARHL1 expression shows regional and cellular specificities. nih.gov
Mechanisms of BarH1 Gene Transcriptional Control
The transcription of the BarH1 gene is governed by a complex interplay of regulatory mechanisms, including upstream elements, autoregulation, and the influence of other gene products.
Upstream Regulatory Elements and Promoters
High-level and cell-specific expression of mammalian Barhl1 in the inner ear and CNS depends on both its 5′ promoter and 3′ enhancer sequences. nih.govnih.gov Analysis of the 5′ promoter has identified two homeoprotein binding motifs that can be occupied and activated by Barhl1 itself. nih.gov In Drosophila, specific enhancer elements are involved in regulating Bar expression in different tissues, such as a tarsal-segment-5-specific enhancer. biologists.comresearchgate.net The ventral limit of Bar gene expression in the notum is determined by wingless, whose expression is under the control of Decapentaplegic signaling. sdbonline.orgbiologists.com
Role of Autoregulation in BarH1 Expression Maintenance
Evidence suggests that BarH1 may regulate its own synthesis. Considerably more BarH1 mRNA was detected in Bar mutants compared to wild type, suggesting a potential negative autoregulatory loop in Drosophila. sdbonline.org However, in mammalian Barhl1, autoregulation has been established as a mechanism for the maintenance of its expression, with Barhl1 capable of occupying and activating its own 5' promoter. nih.govnih.gov This indicates a positive autoregulatory loop in mammals.
Developmental Roles and Functional Interplay of Barh1 Protein
Regulation of Neurogenesis and Neuronal Cell Fate Determination
BarH1 and its homologs are key regulators in the complex process of neurogenesis, influencing the specification and differentiation of various neuronal subtypes. ontosight.aisdbonline.orgsdbonline.orgbiologists.comsdbonline.orggenecards.orgnih.govresearchgate.netbiologists.compsu.edunih.govnih.govjneurosci.orgnih.gov
Retinal Neurogenesis and Photoreceptor Differentiation (R1/R6 cells)
In the Drosophila eye, BarH1 and BarH2 are essential for normal eye morphogenesis and are specifically coexpressed and functionally required in R1 and R6 prephotoreceptor cells and primary pigment cells during ommatidial development. nih.govsdbonline.org They are involved in the differentiation of R1/R6 photoreceptors and pigment cells. biologists.com Bar proteins are expressed in undifferentiated retinal precursor cells behind the morphogenetic furrow, showing a complementary pattern to the proneural gene Atonal (Ato). biologists.com BarH1 and BarH2 expression in R1/R6 cells is regulated by the products of the rough and glass genes. nih.gov Loss of Bar function can lead to ectopic Ato expression and excess photoreceptor clusters. biologists.comresearchgate.net
Repression of Proneural Genes (e.g., Atonal, achaete-scute, scute)
BarH1 and BarH2 act as repressors of the proneural gene Atonal (Ato) in the Drosophila eye. sdbonline.orgbiologists.comresearchgate.net This repression behind the morphogenetic furrow is crucial to prevent ectopic neurogenesis. biologists.comresearchgate.net Bar proteins appear to directly repress Ato transcription by binding to its regulatory regions. sdbonline.orgresearchgate.net While Bar proteins repress Ato, they can act differently on other proneural genes. Misexpression of BarH1 or BarH2 can increase the expression of scute in the eye and wing discs, leading to more sensory bristles, suggesting that Bar can act as an activator for achaete-scute (ASC) proneural genes depending on the developmental context. sdbonline.org
Specification of Sensory Organs and Neuronal Subtypes (e.g., external sensilli, campaniform sensilla, dorsal sensory interneurons, commissural neurons)
BarH1 and BarH2 are involved in the development and subtype specification of external sensory (es) organs in the Drosophila peripheral nervous system (PNS). oup.comsdbonline.orgsdbonline.org They are highly expressed in precursors of chemically sensitive campaniform sensilla and are required for the correct subtype specification of es organs. sdbonline.orgmdpi.com Deletion of BarH1/BarH2 in the PNS can lead to a homeotic transformation, converting campaniform-like sensilla into trichord sensilla. sdbonline.orgmdpi.com
In the vertebrate spinal cord, the mammalian homolog MBH1 (Barhl2) is expressed in a subset of dorsal cells and confers commissural neuron identity. sdbonline.orgjneurosci.orgnih.gov Ectopic expression of MBH1 can drive dorsal cells towards a commissural neuron fate, accompanied by the expression of markers like TAG-1 and DCC. jneurosci.orgnih.gov BARHL1 is also expressed in specific populations of dorsal sensory interneurons of the spinal cord in mice. oup.comsdbonline.org
Role in Brain Development (e.g., cerebellum, midbrain)
BarH proteins are expressed in subsets of neurons in the developing brain. sdbonline.org The mouse homolog Barhl1 plays a central role in cerebellum development. sdbonline.orgnih.gov Barhl1 is expressed in the rhombic lip, migratory neurons derived from it, and subsequently in cerebellar granule cells in both the external and internal granular layers. nih.govnih.govresearchgate.net Its expression pattern suggests a crucial role in cell fate determination and the differentiation and migration of granular cells. oup.comnih.govnih.gov BARHL1 is also expressed in the dorsal cells of the mesencephalon (midbrain) in the human embryonic and fetal central nervous system. nih.gov
Regulation of Auditory Hair Cell Maintenance
The mammalian homolog Barhl1 is highly expressed in the inner ear and is crucial for the long-term maintenance of auditory hair cells, which are essential for hearing and balance. sdbonline.orgpsu.edunih.govmdpi.com Loss of Barhl1 function in mice results in age-related progressive degeneration of both outer and inner hair cells in the organ of Corti, leading to severe to profound hearing loss. sdbonline.orgpsu.edumdpi.com While essential for maintenance, Barhl1 does not appear to be required for the initial determination or differentiation of these hair cells. psu.eduresearchgate.net Barhl1 is a direct target gene of Atoh1, and an E-box in the Barhl1 3' enhancer is crucial for Atoh1-mediated activation, indicating a regulatory pathway involved in auditory hair cell development and function. sdbonline.orgnih.govmdpi.com
Appendage and Body Patterning
BarH1 and BarH2 play essential roles in the formation and specification of the distal leg segments and antennae in Drosophila. sdbonline.orgresearchgate.netnih.govsdbonline.orgresearchgate.net They are expressed in a characteristic annular pattern in larval leg and antennal discs corresponding to the distal regions of adult appendages. researchgate.netresearchgate.net Juxtaposition of tissues with differential Bar expression contributes to the formation of segmental boundaries in the distal tarsi, including the tarsus/pretarsus boundary. sdbonline.orgresearchgate.net Bar expression in the presumptive tarsus is influenced by other patterning genes like Distal-less and dachshund. sdbonline.org BarH1 also plays a role in the formation of microchaetae and presutural macrochaetae in the notum region of Drosophila through the activation of achaete-scute. sdbonline.orgpsu.edu
Distal Leg Segment Formation and Tarsal Segmentation
BarH1 and BarH2 are essential for the formation and specification of the distal leg segments in Drosophila. biologists.comnih.govresearchgate.net During leg development, the leg disc epithelium undergoes concentric folding and subsequent segmentation. biologists.com BarH1 and BarH2 are required for this process. biologists.comnih.gov Their expression is dependent on Distal-less (Dll). biologists.comnih.gov
The juxtaposition of Bar-positive and Bar-negative tissues in the early third instar larval stage induces central folding, which is crucial for separating future tarsal segments. biologists.comnih.govresearchgate.net At later stages, differential expression of Bar homeobox genes defines the boundaries of the distal tarsal segments, including the boundary between the tarsus and the pretarsus. biologists.comnih.govresearchgate.net The formation of the tarsus/pretarsus boundary involves at least two functions of Bar: early antagonistic interactions with the pretarsus-specific homeobox gene aristaless (al) and the subsequent induction of Fasciclin II (Fas II) expression in pretarsus cells adjacent to tarsal segment 5. biologists.comnih.govresearchgate.net Bar is also necessary for the proper segmentation and specification of tarsal segments 3-5. biologists.comnih.gov While early circular dachshund (dac) expression is delimited interiorly by BarH1 and BarH2, Bar expression itself requires Dll but not dac. biologists.comnih.gov
Data on Bar expression in tarsal segments:
| Tarsal Segment | Bar Expression Level |
| ta5 | Strong jst.go.jp |
| ta4 | Weak jst.go.jp |
| ta3 | Absent sdbonline.org |
| ta2 | Absent sdbonline.org |
| ta1 | Absent jst.go.jp |
Antennal Development
BarH1 is also required for the formation of the distal antennal segment in Drosophila. biologists.comsdbonline.org Similar to leg development, the antennal imaginal disc undergoes central folding, which is absent in mosaic larvae lacking BarH1 signals. biologists.com In antennal imaginal discs, precursors with diverse olfactory receptor neuron (ORN) differentiation potentials are selected from concentric rings defined by unique combinations of transcription factors, including BarH1/H2, along the proximodistal axis. researchgate.netnih.gov This suggests that BarH1 plays a role in patterning the antennal precursor field and diversifying sensory organ precursor (SOP) identities. nih.gov
Notum Patterning and Bristle Formation (e.g., microchaetae, macrochaetae)
BarH1 and BarH2 function as latitudinal prepattern genes in the developing Drosophila notum. nih.govsdbonline.orgpsu.edu The notum is patterned with sensory bristles, including microchaetae and macrochaetae, which are derived from SOPs. psu.edu The formation of these bristles is regulated by proneural genes like achaete (ac) and scute (sc) (collectively ac-sc). nih.govpsu.edu
BarH1 and BarH2 are coexpressed in the anterior-most notal region and are required for the formation of microchaetae within this domain through the activation of achaete-scute. sdbonline.orgnih.govsdbonline.orgpsu.edu Presutural macrochaetae formation also requires Bar gene activity. sdbonline.orgnih.govsdbonline.org Bar gene expression in the notum is regulated by signaling pathways; Decapentaplegic (Dpp) signaling restricts expression dorsally and posteriorly, while Wingless (Wg) signaling, controlled by Dpp, determines the ventral limit. sdbonline.orgnih.govsdbonline.org BarH1 expression in the notum begins at early to mid third instar. sdbonline.org
Data on BarH1/H2 expression and function in Notum Bristle Formation:
| Bristle Type | BarH1/H2 Expression Location | Role |
| Microchaetae | Anterior-most notal region (Bar prescutum) sdbonline.orgnih.govsdbonline.orgpsu.edu | Required for formation via ac-sc activation sdbonline.orgnih.govsdbonline.orgpsu.edu |
| Presutural Macrochaetae | Vicinity of posterior-ventral corners of anterior BarH1 expression domain sdbonline.org | Requires Bar gene activity sdbonline.orgnih.govsdbonline.org |
Regulation of Cellular Processes
BarH1 protein is involved in regulating fundamental cellular processes, including proliferation, differentiation, and programmed cell death. ontosight.ai Its homeobox domain allows it to bind to DNA and control the expression of genes involved in these processes. ontosight.ai
Control of Cell Proliferation and Differentiation
BarH1 plays a role in regulating cell proliferation and differentiation during development. ontosight.ai In the Drosophila eye disc, BarH1 influences the formation of ommatidia, the functional units of the compound eye, by regulating cell proliferation, differentiation, and survival. ontosight.ai
Bar homeodomain proteins are required for transcriptional repression of atonal (ato) in undifferentiated retinal precursor cells behind the morphogenetic furrow in the eye disc, preventing ectopic neurogenesis. sdbonline.orgbiologists.com This indicates a role for BarH1 in controlling neural differentiation by repressing proneural gene expression in certain contexts. biologists.com Misexpression of BarH1 can downregulate ato expression. biologists.com
Influence on Programmed Cell Death (e.g., outer hair cell apoptosis)
BarH1 has been implicated in influencing programmed cell death. In mammals, the BarH1 homolog, Barhl1, plays a central role in cerebellum development and is expressed in all sensory hair cells during inner ear development. sdbonline.orgoup.com Loss of Barhl1 function in mice results in age-related progressive degeneration of both outer and inner hair cells in the organ of Corti, indicating an essential role for Barhl1 in the long-term maintenance of cochlear hair cells. sdbonline.orgresearchgate.net This suggests a conserved role for BarH proteins in regulating cell survival in sensory systems. While the direct mechanism of how BarH1 influences programmed cell death in Drosophila outer hair cells is not explicitly detailed in the provided text, the mammalian homolog's function in preventing hair cell degeneration through potentially inhibiting apoptosis highlights a possible conserved role in cell survival pathways. researchgate.netgenecards.org Apoptosis is a significant mechanism in hearing loss, affecting auditory hair cells. nih.govnih.govfrontiersin.org
Role in Olfactory System Development and Function
BarH1 plays a role in the development and function of the olfactory system, particularly in insects. researchgate.netnih.govresearchgate.netnih.gov In Drosophila, BarH1/H2 are part of a transcription factor network that patterns the developing olfactory tissue in the antennal imaginal disc. researchgate.netnih.gov This network, which is also involved in leg segmentation, suggests a conserved functional module in patterning different appendages. researchgate.netnih.gov The network, including BarH1/H2, Bric-à-brac (Bab), Apterous (Ap), Dachshund (Dac), and Rotund (Rn), divides the antennal disc into concentric rings, each associated with the differentiation potentials for specific sensilla subtypes and ORN pools. researchgate.netnih.gov
Beyond development, BarH1 is also involved in the regulation of olfactory receptor neuron (ORN) diversification and the expression of odorant receptors (Ors) and odorant-binding proteins (OBPs) in the insect peripheral olfactory system. researchgate.net Studies in the Japanese pine sawyer have shown that BarH1 regulates the expression of Obp19, an OBP essential for detecting camphene (B42988), by binding to its upstream DNA sequence. researchgate.netresearchgate.netnih.gov Silencing the BarH1 gene significantly decreased Obp19 expression and affected the expression of other olfactory genes, influencing camphene reception. researchgate.netnih.gov This demonstrates a direct role for BarH1 in regulating the expression of genes crucial for olfactory perception. researchgate.netnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | - |
| Fasciclin II | - |
| Decapentaplegic | - |
| Wingless | - |
| Achaete | - |
| Scute | - |
| Atonal | - |
| Prospero | - |
| dPax2 | - |
| Distal-less | - |
| Dachshund | - |
| Aristaless | - |
| Bric-à-brac | - |
| Apterous | - |
| Rotund | - |
| Odorant-binding protein 19 | - |
| Camphene | 7460 |
| Norleucine | 21236 |
| L-Cysteinyl carbamate | 151277 |
Note: PubChem CIDs for proteins like BarH1, Fasciclin II, Decapentaplegic, Wingless, Achaete, Scute, Atonal, Prospero, dPax2, Distal-less, Dachshund, Aristaless, Bric-à-brac, Apterous, Rotund, and Odorant-binding protein 19 are not typically assigned as they are complex biological macromolecules. CIDs are primarily for chemical compounds.##
The this compound, a homeobox transcription factor found in Drosophila melanogaster, is a key regulator in the developmental processes and patterning of various tissues, including the eye, nervous system, and cuticle. ontosight.ai As a transcription factor, BarH1 exerts its function by binding to specific DNA sequences, thereby controlling the expression of target genes that are crucial for cell proliferation, differentiation, and survival. ontosight.ai Studies on BarH1 have provided significant understanding in the field of developmental biology and tissue patterning, offering potential insights into human developmental disorders. ontosight.ai BarH1 often works in conjunction with its paralog, BarH2, exhibiting functional redundancy in certain developmental contexts. sdbonline.org
Antennal Development
BarH1 is also a critical factor in the formation of the distal antennal segment in Drosophila. biologists.comsdbonline.org Similar to its role in leg development, BarH1 is required for the central folding of the antennal imaginal disc; this folding is absent in mosaic larvae that lack BarH1 signals. biologists.com Within the antennal imaginal discs, the precursors that will give rise to diverse olfactory receptor neuron (ORN) differentiation potentials are selected from concentric rings. These rings are defined by unique combinations of transcription factors, including BarH1/H2, arranged along the proximodistal axis. researchgate.netnih.gov This indicates that BarH1 contributes to the intricate patterning of the antennal precursor field and the diversification of sensory organ precursor (SOP) identities. nih.gov
Notum Patterning and Bristle Formation (e.g., microchaetae, macrochaetae)
BarH1 and BarH2 function as latitudinal prepattern genes in the developing Drosophila notum. nih.govsdbonline.orgpsu.edu The notum is characterized by a patterned arrangement of sensory bristles, specifically microchaetae and macrochaetae, which originate from SOPs. psu.edu The formation of these bristles is controlled by the expression of proneural genes such as achaete (ac) and scute (sc), collectively referred to as ac-sc. nih.govpsu.edu
BarH1 and BarH2 are coexpressed in the anterior-most region of the notum and are necessary for the formation of microchaetae within this specific domain. This function is mediated through the activation of achaete-scute. sdbonline.orgnih.govsdbonline.orgpsu.edu The formation of presutural macrochaetae also requires the activity of Bar genes. sdbonline.orgnih.govsdbonline.org The expression of Bar genes in the notum is under the control of signaling pathways; Decapentaplegic (Dpp) signaling limits their expression dorsally and posteriorly, while Wingless (Wg) signaling, which is itself regulated by Dpp, defines the ventral boundary of their expression domain. sdbonline.orgnih.govsdbonline.org BarH1 expression in the notum commences during the early to mid third instar larval stage. sdbonline.org
Key findings regarding BarH1/H2 expression and their role in notum bristle formation are presented in the following table:
| Bristle Type | BarH1/H2 Expression Location | Role |
| Microchaetae | Anterior-most notal region (Bar prescutum) sdbonline.orgnih.govsdbonline.orgpsu.edu | Required for formation via ac-sc activation sdbonline.orgnih.govsdbonline.orgpsu.edu |
| Presutural Macrochaetae | Vicinity of posterior-ventral corners of anterior BarH1 expression domain sdbonline.org | Requires Bar gene activity sdbonline.orgnih.govsdbonline.org |
Regulation of Cellular Processes
The this compound is involved in the regulation of fundamental cellular processes, including cell proliferation, differentiation, and programmed cell death. ontosight.ai Its ability to bind to DNA through its homeobox domain enables it to control the expression of genes that govern these processes. ontosight.ai
Control of Cell Proliferation and Differentiation
BarH1 plays a role in regulating cell proliferation and differentiation during development. ontosight.ai In the developing Drosophila eye disc, BarH1 influences the formation of the ommatidia by regulating the proliferation, differentiation, and survival of cells. ontosight.ai
Bar homeodomain proteins are essential for the transcriptional repression of atonal (ato) in the undifferentiated retinal precursor cells located posterior to the morphogenetic furrow in the eye disc. sdbonline.orgbiologists.com This repression prevents ectopic neurogenesis in this region. sdbonline.orgbiologists.com This function highlights BarH1's role in controlling neural differentiation by repressing the expression of proneural genes in specific developmental contexts. biologists.com Experimental misexpression of BarH1 can lead to the downregulation of ato expression. biologists.com
Influence on Programmed Cell Death (e.g., outer hair cell apoptosis)
BarH1 has been implicated in influencing programmed cell death. In mammals, the homolog of BarH1, known as Barhl1, is crucial for cerebellum development and is expressed in all sensory hair cells during the development of the inner ear. sdbonline.orgoup.com Studies in mice have shown that the loss of Barhl1 function results in age-related progressive degeneration of both outer and inner hair cells within the organ of Corti. sdbonline.orgresearchgate.net This finding underscores an essential role for Barhl1 in maintaining the long-term survival of cochlear hair cells. sdbonline.orgresearchgate.net This suggests a conserved function for BarH proteins in regulating cell survival within sensory systems. While the precise mechanism by which BarH1 influences programmed cell death in Drosophila outer hair cells is not explicitly detailed in the provided information, the role of its mammalian homolog in preventing hair cell degeneration, potentially through the inhibition of apoptosis, suggests a possible conserved role in cell survival pathways. researchgate.netgenecards.org Apoptosis is a well-established mechanism contributing to hearing loss, affecting auditory hair cells. nih.govnih.govfrontiersin.org
Role in Olfactory System Development and Function
BarH1 is involved in both the development and function of the olfactory system, particularly in insects. researchgate.netnih.govresearchgate.netnih.gov In Drosophila, BarH1/H2 are components of a transcription factor network that patterns the developing olfactory tissue within the antennal imaginal disc. researchgate.netnih.gov This network is also known to be involved in leg segmentation, suggesting a conserved functional module for patterning different appendages. researchgate.netnih.gov The network, comprising BarH1/H2, Bric-à-brac (Bab), Apterous (Ap), Dachshund (Dac), and Rotund (Rn), organizes the antennal disc into concentric rings. Each ring is associated with the potential for differentiation into specific sensilla subtypes and ORN pools. researchgate.netnih.gov
Beyond its developmental roles, BarH1 also participates in regulating the diversification of olfactory receptor neurons (ORNs) and the expression of odorant receptors (Ors) and odorant-binding proteins (OBPs) in the insect peripheral olfactory system. researchgate.net Research on the Japanese pine sawyer has demonstrated that BarH1 regulates the expression of Obp19, an OBP vital for the detection of camphene. researchgate.netresearchgate.netnih.gov This regulation occurs through BarH1 binding to the upstream DNA sequence of Obp19. researchgate.netnih.gov Silencing the BarH1 gene resulted in a significant decrease in Obp19 expression and also impacted the expression of other olfactory genes, thereby affecting the insect's ability to perceive camphene. researchgate.netnih.gov These findings highlight a direct role for BarH1 in controlling the expression of genes essential for olfactory perception. researchgate.netnih.gov
Regulation of Odorant-Binding Proteins (OBPs) Expression
Research indicates that the this compound acts as a transcription factor involved in regulating the expression of Odorant-Binding Proteins (OBPs) in insects. Studies on the Japanese pine sawyer (Monochamus alternatus) have shown that BarH1 regulates the expression of Obp19. researchgate.netnih.gov Obp19 exhibits a gradient expression pattern in the antennae and is crucial for the detection of camphene. researchgate.net Experimental silencing of the BarH1 gene resulted in a significant decrease in the expression levels of Obp19. researchgate.netnih.gov
Similarly, in Dastarcus helophoroides, BarH1 has been found to regulate the expression of DhelOBP22. nih.gov This regulation occurs through BarH1 binding directly to the upstream DNA sequence of the respective OBP genes. researchgate.netnih.gov These findings suggest a conserved transcriptional regulation mechanism by BarH1 on evolutionarily conserved OBPs in different insect species. nih.gov
The regulatory role of BarH1 in OBP expression is summarized in the table below:
| Insect Species | Regulated OBP Gene | Key Odorant Involved | Effect of BarH1 Silencing on OBP Expression |
| Monochamus alternatus | Obp19 | Camphene | Significantly decreased |
| Dastarcus helophoroides | DhelOBP22 | Camphene | Inhibited |
Impact on Olfactory Perception
The regulation of OBP expression by BarH1 has a direct impact on olfactory perception in insects. By controlling the levels of specific OBPs, BarH1 influences the ability of insects to detect and respond to particular odorants. In Monochamus alternatus, the BarH1-mediated regulation of Obp19 expression affects the reception of camphene. researchgate.netnih.gov The decreased expression of Obp19 due to BarH1 gene silencing influences camphene reception, indicating a link between BarH1, OBP expression, and olfactory responses. researchgate.net
In Dastarcus helophoroides, the BarH1-regulated expression of DhelOBP22 is crucial for the insect's behavioral response to camphene. nih.gov Silencing of the BarH1 gene, which inhibits DhelOBP22 expression, led to the disappearance of the attracted behavior of mated female D. helophoroides adults towards camphene. nih.gov This demonstrates that BarH1's control over OBP levels is essential for mediating specific olfactory-driven behaviors.
Potential Role in Pigment Granule Formation
This compound is also implicated in the formation of pigment granules, a process critical for coloration in various organisms. In the fruit fly, Drosophila melanogaster, BarH1 is required for the formation of pigment granules in the ommatidia, contributing to eye coloration. biorxiv.orgsdbonline.orgbiorxiv.org Loss of BarH1 function in Drosophila can lead to a significant decrease in pigment granules within the eye, resulting in a change from the wild-type red eye color to white. biorxiv.orgsdbonline.orgbiorxiv.org
Interestingly, studies in Colias butterflies reveal a different role for BarH1 in pigmentation. In these butterflies, BarH1 expression in wing scales suppresses the formation of pigment granules. biorxiv.orgsdbonline.orgresearchgate.netresearchgate.net This suppression is associated with the "Alba" phenotype, where females exhibit white wings due to the reduction in colored pteridine (B1203161) pigments stored in pigment granules. biorxiv.orgsdbonline.orgresearchgate.netresearchgate.net The expression pattern of BarH1 in the developing wing scales of Colias crocea is limited to the Alba morph, and experimental validation using CRISPR/Cas9 demonstrated that BarH1 affects pigment granule formation to produce the white color. sdbonline.orgresearchgate.net This suggests that BarH1 can have context-dependent effects on pigment granule formation, potentially acting as a repressor in some tissues or organisms while being required in others. researchgate.net
The role of BarH1 in pigment granule formation in Drosophila eyes and Colias butterfly wings is summarized below:
| Organism | Tissue/Organ | Role in Pigment Granule Formation | Outcome of BarH1 Activity |
| Drosophila melanogaster | Eye | Required for formation | Normal (Red) pigmentation |
| Colias butterflies | Wing Scales | Suppresses formation | Reduced pigmentation (White color) |
Molecular Mechanisms of Barh1 Protein Action
DNA-Binding Activity and Target Gene Regulation
As a transcription factor, the primary function of BarH1 revolves around its ability to bind to specific DNA sequences and modulate the transcription of its target genes. uniprot.orguniprot.org This regulation is crucial for processes such as cell fate determination and the patterning of tissues like the nervous system and the eye. ontosight.aioup.com
Identification of Specific DNA Binding Sites
The specificity of BarH1's regulatory action is rooted in its ability to recognize and bind to particular DNA sequences within the enhancer regions of its target genes. Research has identified consensus binding motifs for Bar family proteins, which provides a basis for understanding their target selectivity.
The homeodomain of BarH1 is the critical region for this interaction. ontosight.ai Studies on the mammalian homolog, Barx2, have revealed that it binds to regulatory elements of neural cell adhesion molecules containing the core sequence CCATTAGPyGA. sdbonline.org This suggests that BarH1 in Drosophila likely recognizes a similar sequence. For instance, the regulatory regions of the atonal (ato) gene, a key target of BarH1, contain multiple potential binding sites with this core sequence, suggesting a direct regulatory relationship. sdbonline.org In the Japanese pine sawyer, the transcription factor BarH1 was found to directly bind to the upstream DNA sequence of the odorant-binding protein 19 (Obp19) to regulate its expression. nih.gov
Table 1: Examples of BarH1 Target Genes and Putative Binding Sites
| Target Gene | Organism | Function of Target Gene | Putative Binding Site Information |
| atonal (ato) | Drosophila melanogaster | Proneural gene essential for photoreceptor development. biologists.com | Contains multiple potential Bar binding sites with the core sequence CCATTAGPyGA in its 3'- and 5'-regulatory regions. sdbonline.orgbiologists.com |
| achaete-scute (ac-sc) | Drosophila melanogaster | Proneural genes involved in bristle formation. sdbonline.orgpsu.edu | Activated by BarH1 in the developing notum. psu.edu |
| Odorant-binding protein 19 (Obp19) | Japanese pine sawyer | Essential for the detection of camphene (B42988). nih.gov | BarH1 binds directly to its upstream DNA sequence. nih.gov |
| dPax2 | Drosophila melanogaster | Transcription factor essential for cone cell specification. researchgate.net | Repressed by BarH1 to inhibit excess cone cell differentiation. researchgate.net |
| Decapentaplegic (Dpp) | Drosophila melanogaster | TGFβ homolog involved in various developmental processes. researchgate.net | Repressed by BarH1 posterior to the morphogenetic furrow in the larval eye imaginal disc. researchgate.net |
Transcriptional Activation and Repression Mechanisms
BarH1 exhibits dual functionality, acting as both a transcriptional activator and a repressor depending on the developmental context and the specific target gene. sdbonline.org This context-dependent activity is a common feature of the Bar family of homeodomain proteins. sdbonline.org
As a repressor, BarH1 plays a crucial role in preventing ectopic neurogenesis in the Drosophila eye by inhibiting the expression of the proneural gene atonal (ato). biologists.com This repression is achieved at the transcriptional level, independent of the transcriptional activator CiFL. biologists.com Loss of Bar function leads to the ectopic expression of ato, resulting in an excess of photoreceptor clusters. biologists.com Conversely, misexpression of BarH1 is sufficient to suppress ato expression. biologists.com
In contrast, BarH1 can function as a transcriptional activator. For example, it activates the expression of the achaete-scute proneural genes to promote the formation of sensory bristles in the eye and wing discs. sdbonline.org This dual role highlights the versatility of BarH1 in orchestrating complex developmental programs. The specific molecular partners interacting with BarH1 are thought to determine whether it functions as an activator or a repressor. sdbonline.org
Protein-Protein Interactions and Complex Formation
The regulatory activities of BarH1 are further refined through its interactions with other proteins, which can modulate its DNA-binding affinity, transcriptional activity, and localization.
Interactions with Co-factors (e.g., Groucho, Chip)
A key co-repressor that interacts with Bar family proteins is Groucho (Gro). sdbonline.org The N-terminal region of Bar proteins contains a conserved motif similar to the engrailed homology-1 (eh1) domain, which is known to directly interact with the Gro co-repressor. sdbonline.org This interaction is crucial for the repressive function of BarH1. For instance, in C. elegans, the BarH homolog CEH-30 utilizes its N-terminus, containing a conserved eh1/FIL domain, to recruit the Groucho homolog UNC-37 for its cell death inhibitory activity. sdbonline.org
Another important interacting partner is the LIM-domain binding protein Chip. sdbonline.org In vitro protein binding has been observed between Bar and Chip, suggesting that they form protein complexes during development. sdbonline.org These interactions are often dependent on the balanced amounts of the respective proteins. sdbonline.org
Formation of Transcriptional Regulatory Complexes
BarH1 functions as part of larger transcriptional regulatory complexes. The interaction with co-factors like Groucho and Chip facilitates the assembly of these complexes on the DNA. sdbonline.orgsdbonline.org For example, the cooperation between Bar and the protein Apterous (Ap) in tarsal development is likely mediated by transcriptional complexes involving Chip. sdbonline.org These complexes integrate various regulatory inputs to ensure precise spatiotemporal gene expression. The formation of these complexes allows for a combinatorial control of transcription, where the specific composition of the complex dictates the regulatory output.
Interactions with Cellular Signaling Pathways
The function of BarH1 is intricately linked with major cellular signaling pathways that govern development. These pathways can regulate the expression of BarH1 itself, and in turn, BarH1 can modulate the expression of components within these pathways.
In Drosophila eye development, the expression of BarH1 is regulated by Hedgehog (Hh) and Epidermal Growth Factor Receptor (EGFR) signaling pathways. sdbonline.org At the onset of furrow initiation, Hh signaling from the posterior margin of the eye disc induces Bar expression independently of ato. sdbonline.org As the morphogenetic furrow progresses, Ato-dependent EGFR signaling also induces Bar expression. sdbonline.org Furthermore, BarH1 autoregulates its own expression to maintain its presence in the basal undifferentiated cells. sdbonline.org
BarH1 also influences signaling pathways by regulating the expression of their components. For example, BarH1 represses the expression of Decapentaplegic (Dpp), a TGFβ homolog, posterior to the morphogenetic furrow. researchgate.net This repression is essential for programmed cell death of interommatidial cells in the pupal retina. researchgate.net In vertebrates, the BarH1 homolog, Barhl1, is activated by the transcription factor Math1, which is involved in bone morphogenetic protein (BMP) response pathways. sdbonline.org These interactions highlight the integration of BarH1 into the broader network of signaling pathways that control development.
Hedgehog (Hh) Signaling Pathway
The Hedgehog (Hh) signaling pathway is a fundamental regulator of animal development, and its interaction with the BarH1 protein is crucial for initiating specific developmental events, particularly in Drosophila retinal neurogenesis.
Initial expression of the Bar genes (BarH1 and BarH2) at the posterior margin of the eye imaginal disc is induced by Hh signaling. biologists.com This induction occurs independently of the proneural factor Atonal (Ato). biologists.com The Hh signal emanates from the posterior margin of the disc, establishing a graded expression of Bar protein that is essential for patterning the eye. biologists.com
Experimental evidence underscores the necessity of Hh signaling for Bar expression. In loss-of-function clones of smoothened (smo), a core transmembrane protein required for Hh signal transduction, Bar expression is significantly reduced or completely absent. biologists.com This loss of Bar expression, in turn, leads to ectopic expression of Ato, highlighting Bar's role as a repressor of this proneural gene. biologists.com The interaction between Hh signaling and BarH1 is not limited to invertebrates; in vertebrates, the homolog Barhl1 is implicated in retinal ganglion cell survival and is linked to the Sonic Hedgehog (Shh) pathway. ontosight.ai Furthermore, studies in mouse models of hedgehog-associated medulloblastoma have shown that Barhl1 expression can slow tumor growth, suggesting a conserved role in cell proliferation control downstream of the Hh pathway. genecards.org
| Organism/System | Interaction Type | Key Finding | Source |
|---|---|---|---|
| Drosophila (Eye Disc) | Induction | Hh signaling from the posterior margin induces the initial expression of Bar genes, independent of Atonal. | biologists.com |
| Drosophila (Eye Disc) | Requirement | Loss of the Hh pathway component smoothened leads to a loss of Bar expression. | biologists.com |
| Mouse (Medulloblastoma) | Modulation | Low expression of the homolog BARHL1 in hedgehog-associated tumors is linked to a less favorable prognosis and increased tumor growth. | genecards.org |
| Zebrafish (Retina) | Regulation | Barhl1 is involved in retinal neurogenesis and is functionally linked to the Sonic Hedgehog (Shh) pathway. | ontosight.ai |
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Following the initial Hh-dependent induction, the expression of BarH1 during the progression of the morphogenetic furrow is regulated by the Epidermal Growth Factor Receptor (EGFR) signaling pathway. biologists.com This secondary induction mechanism ensures the dynamic and precise spatial control of BarH1 levels posterior to the furrow. biologists.com
The activation of this pathway is dependent on the proneural protein Atonal (Ato). biologists.com Ato expressed within the morphogenetic furrow activates EGFR signaling, which then non-autonomously induces Bar expression in the adjacent, basal undifferentiated cells. biologists.com This creates a complementary pattern where Ato expression is immediately followed by Bar expression, which then represses further Ato transcription to prevent ectopic neurogenesis. biologists.comuzh.ch
The requirement for EGFR signaling in this process has been demonstrated through genetic studies. Loss-of-function clones for the egfr gene exhibit a failure to express Bar immediately posterior to the furrow. biologists.com This absence of the Bar repressor consequently results in the ectopic expression of Ato in that region. biologists.com Therefore, the establishment and maintenance of the Bar expression domain are achieved through a combination of Hh signaling, Ato-dependent EGFR signaling, and a positive autoregulatory loop of the Bar protein itself. biologists.com
| Organism/System | Interaction Type | Key Finding | Source |
|---|---|---|---|
| Drosophila (Eye Disc) | Induction | Atonal-dependent EGFR signaling from the morphogenetic furrow induces Bar expression in adjacent cells. | biologists.com |
| Drosophila (Eye Disc) | Requirement | Loss of egfr function eliminates Bar expression just posterior to the furrow, leading to ectopic Ato expression. | biologists.com |
| Drosophila (Eye Disc) | Combined Regulation | Bar expression is established and maintained by a combination of Hh and EGFR signaling pathways, along with Bar autoregulation. | biologists.com |
Notch Signaling Pathway
The Notch signaling pathway, a highly conserved mechanism governing cell-fate decisions, also plays a role in the regulation of BarH1 expression. biologists.com In the developing Drosophila eye, Notch signaling is required for maintaining Bar expression in the basal undifferentiated cells as the morphogenetic furrow progresses. biologists.com
Evidence for this interaction comes from experiments where Notch signaling was compromised. biologists.com When Notch function was removed using a temperature-sensitive mutation (Nts) or in clones mutant for the Notch pathway target genes of the Enhancer-of-split [E(spl)] complex, Bar expression was strongly downregulated. biologists.com This indicates that continuous Notch activity is necessary to sustain the expression of BarH1, which in turn contributes to the proper differentiation of neuronal cells. biologists.com Further studies place BarH1 as a specific marker for the thecogen (sheath cell) in mechanosensory bristles, a developmental process known to be governed by asymmetric Notch signaling. researchgate.netresearchgate.net
| Organism/System | Interaction Type | Key Finding | Source |
|---|---|---|---|
| Drosophila (Eye Disc) | Requirement | Notch signaling is required to maintain Bar expression in undifferentiated cells during furrow progression. | biologists.com |
| Drosophila (Eye Disc) | Modulation | Downregulation of Notch activity leads to a strong reduction in Bar expression. | biologists.com |
| Drosophila (Sensory Organs) | Contextual Role | This compound is a marker for the thecogen cell, whose fate is determined by the Notch signaling pathway. | researchgate.netresearchgate.net |
Decapentaplegic (Dpp) and Wingless (Wg) Signaling Pathways
The interaction between BarH1 and the Decapentaplegic (Dpp) signaling pathway is primarily one of repression. Dpp is a Drosophila morphogen belonging to the TGFβ superfamily. thermofisher.com A key function of the Bar proteins is to repress the expression of dpp in specific cellular contexts during eye development. thermofisher.com
In Bar loss-of-function mutants, dpp is ectopically expressed posterior to the morphogenetic furrow in the larval eye imaginal disc. thermofisher.com This misexpression of Dpp has specific consequences for cell fate and survival. It does not appear to cause the formation of excess cone cells, another phenotype of Bar mutants. thermofisher.com Instead, the ectopic Dpp signaling leads to a reduction in programmed cell death (apoptosis) of interommatidial (IOM) cells during the pupal stage. thermofisher.com This effect is mediated by Dpp antagonizing the function of the pro-apoptotic gene reaper. thermofisher.com Thus, by repressing dpp expression in the larval stage, BarH1 is essential for enabling the proper removal of excess IOM cells later in development. thermofisher.com While no direct interactions with the Wingless (Wg) pathway are detailed in these contexts, experiments using a dpp-GAL4 driver to misexpress BarH1 have shown complex regulatory outcomes, indicating an intricate network involving these signaling molecules. biologists.com
| Organism/System | Interaction Type | Key Finding | Source |
|---|---|---|---|
| Drosophila (Eye Disc) | Repression | Bar proteins repress the expression of Decapentaplegic (Dpp) posterior to the morphogenetic furrow. | thermofisher.com |
| Drosophila (Eye Disc) | Functional Consequence | Loss of Bar function leads to ectopic Dpp expression, which in turn inhibits programmed cell death by antagonizing the reaper gene. | thermofisher.com |
TGFβ Signaling Pathway
The regulation of Decapentaplegic (Dpp) by BarH1 directly connects BarH1 function to the broader Transforming Growth Factor-beta (TGFβ) signaling pathway, as Dpp is a key member of this superfamily in invertebrates. thermofisher.com The TGFβ pathway is a conserved signaling system that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov
The general mechanism of TGFβ signaling involves the binding of a ligand (such as Dpp or its vertebrate counterparts, the Bone Morphogenetic Proteins or BMPs) to a complex of Type II and Type I serine/threonine kinase receptors at the cell surface. nih.govnih.gov Upon ligand binding, the Type II receptor phosphorylates and activates the Type I receptor. The activated Type I receptor then phosphorylates intracellular effector proteins known as receptor-regulated SMADs (R-SMADs). nih.gov These activated R-SMADs form a complex with a common mediator SMAD (Co-SMAD), translocate into the nucleus, and act as transcription factors to regulate the expression of target genes. nih.gov
By repressing the expression of the ligand Dpp, BarH1 acts as a critical upstream gatekeeper of the TGFβ/Dpp pathway in the developing Drosophila eye. thermofisher.com This transcriptional control prevents the activation of the entire downstream signaling cascade in specific cell populations, thereby ensuring that developmental processes like programmed cell death of interommatidial cells occur correctly. thermofisher.com This repressive action demonstrates a key molecular mechanism by which a homeodomain transcription factor can exert precise spatial and temporal control over a major signaling pathway.
| Interaction Level | Mechanism | Significance | Source |
|---|---|---|---|
| Ligand Expression | BarH1 transcriptionally represses the TGFβ superfamily ligand, Dpp. | Prevents activation of the canonical TGFβ/SMAD pathway in specific cells posterior to the morphogenetic furrow. | thermofisher.com |
| Pathway Output | The repression of Dpp by BarH1 is essential for allowing apoptosis to proceed in interommatidial cells. | Ensures correct patterning and cell number in the developing pupal retina. | thermofisher.com |
Comparative and Evolutionary Biology of Barh1 Protein
Conservation of Structure and Function Across Species (e.g., Drosophila, Xenopus, mouse, human)
The Bar class of homeodomain proteins, including BarH1, demonstrates significant evolutionary conservation in both structure and function across a wide range of species, from invertebrates like Drosophila to vertebrates such as Xenopus, mice, and humans. sdbonline.org This conservation underscores their fundamental roles in developmental processes. The vertebrate homologs of the Drosophila BarH1 and BarH2 genes include Xenopus XBH1 and XBH2, and mammalian BARHL1 and BARHL2. sdbonline.org The mouse Barhl1 gene is more closely related to Drosophila BarH1 than to another related gene, Barx1. marrvel.org
Structurally, the proteins share key domains. The most conserved region is the homeodomain, a 60-amino acid DNA-binding motif. biologists.com Notably, the homeodomains of Drosophila BarH1 and BarH2 are identical except for one amino acid. sdbonline.org Mammalian BARHL1 and BARHL2 proteins also share a high degree of homology with each other and with their invertebrate counterparts. researchgate.netfrontiersin.org For instance, the partial human BARHL1 protein sequence and its mouse equivalent share 99% amino acid identity. marrvel.org Beyond the homeodomain, other conserved motifs include two Engrailed Homology (EH1)/FIL domains at the N-terminus, which are implicated in transcriptional repression, and a C-terminal BARC motif. sdbonline.orgresearchgate.net The high degree of sequence conservation, particularly in the homeodomain and adjacent BARC motif, between human BARHL2 and the C. elegans protein CEH-30 (64% identity) further highlights this deep evolutionary preservation. researchgate.net
Functionally, BarH1 and its homologs are consistently involved in the development of the nervous system. In Drosophila, BarH1 and BarH2 are crucial for determining the fate of external sensory organs and for the proper specification of photoreceptors in the eye. marrvel.orgoup.combiologists.com This role in neurogenesis is echoed in vertebrates. In mice, Barhl1 is expressed exclusively in specific regions of the developing central nervous system (CNS), including the diencephalon and rhombencephalon, where it is believed to be essential for the generation of certain neuronal progenitors. marrvel.orgoup.com Similarly, in Xenopus, the Bar homolog Xbh1 is involved in retinal ganglion cell development. sdbonline.org The functional conservation is so significant that murine Barhl1 or Barhl2 genes can compensate for the loss of the CEH-30 function in C. elegans, indicating a preserved role across vast evolutionary distances. researchgate.net
Below is a table summarizing the conservation of BarH1 and its homologs across different species.
| Feature | Drosophila (BarH1/BarH2) | Xenopus (Xbh1/Xbh2) | Mouse (Barhl1/Barhl2) | Human (BARHL1/BARHL2) |
| Primary Function | Specification of external sensory organs and photoreceptors. marrvel.orgbiologists.com | Development of retinal ganglion cells. sdbonline.org | Development of CNS, maintenance of cochlear hair cells and cerebellar granule cells. marrvel.orgjneurosci.orgnih.gov | Likely plays a crucial role in CNS development; positional candidate for Joubert syndrome. oup.comnih.gov |
| Key Structural Domains | Homeodomain, FIL (eh1-like) domain. sdbonline.org | Homeodomain. sdbonline.org | Homeodomain, two FIL domains, acidic domain. researchgate.netsdbonline.org | Homeodomain, two FIL (EH1) domains, Nuclear Localisation Signal (NLS). researchgate.netfrontiersin.org |
| Expression Pattern | Developing nervous system, eye, notum. sdbonline.orgbiologists.com | Neural retina. biologists.comsdbonline.org | Restricted domains of developing CNS (diencephalon, rhombencephalon), inner ear. marrvel.orgoup.comjneurosci.org | Cerebellum, developing CNS. marrvel.orgoup.com |
Functional Redundancy and Divergence Among BarH Class Members (e.g., BarH1/BarH2, BARHL1/BARHL2, Barx1/Barx2)
The Bar class of homeobox genes consists of several members, often existing as paralogous pairs that exhibit a complex interplay of functional redundancy and divergence. This is evident when comparing BarH1 and BarH2 in Drosophila, BARHL1 and BARHL2 in vertebrates, and the more distantly related Barx1 and Barx2 genes.
In Drosophila, BarH1 and BarH2 are a classic example of functional redundancy. uzh.ch They are co-expressed in many tissues, including the anterior-most region of the developing notum and in the peripheral nervous system. sdbonline.orgsdbonline.org Studies have shown that they are essential for the formation of certain bristles and sensory organs, and the loss of one gene can often be compensated for by the other. sdbonline.org Deletion of both genes leads to more severe phenotypes than the loss of just one, confirming their redundant roles in processes like specifying external sensory organ subtypes. sdbonline.orguzh.ch In fact, BarH1 and BarH2 are considered fully redundant in all examined aspects of embryonic and post-embryonic development. researchgate.net
In vertebrates, the homologs BARHL1 and BARHL2 also show signs of both redundancy and specialization. They have distinct yet overlapping expression patterns during mouse embryogenesis. nih.gov For example, in the developing mouse retina, Barhl2 is expressed in amacrine, horizontal, and ganglion cells, while Barhl1 expression is absent. sdbonline.org Barhl2 plays a role in specifying glycinergic amacrine cells, whereas Barhl1 is critical for the long-term maintenance of cochlear hair cells. sdbonline.orgnih.gov However, there is evidence of overlapping function, as misexpression of Barhl1 in the spinal cord can induce changes similar to those caused by Barhl2, suggesting they can share downstream targets or pathways. pnas.org BARHL2 is also required to maintain the expression of Barhl1 in a subset of developing neurons in the spinal cord. pnas.org
The table below summarizes the functional relationships between these gene pairs.
| Gene Pair | Organism | Relationship | Evidence |
| BarH1 / BarH2 | Drosophila | High Redundancy | Co-expressed and functionally interchangeable in sensory organ and bristle development. sdbonline.orguzh.chresearchgate.net |
| BARHL1 / BARHL2 | Vertebrates | Partial Redundancy & Divergence | Display distinct and overlapping expression patterns; Barhl2 is involved in retinal cell specification, while Barhl1 is crucial for hair cell maintenance. sdbonline.orgnih.gov Some redundant actions are observed in the spinal cord. pnas.org |
| Barx1 / Barx2 | Vertebrates | Primarily Divergence | Show complementary expression patterns in craniofacial development and do not overlap in zebrafish cartilage development, suggesting distinct roles. nih.govnih.gov |
Evolutionary Origins and Diversification of Homeobox Genes
Homeobox genes, which encode transcription factors that play pivotal roles in development, are found in nearly all eukaryotes. ox.ac.uk In animals, they have diversified into numerous families, with the BarH1 protein belonging to the Bar class within the broader ANTP (Antennapedia-type) class of homeobox genes. sdbonline.orgox.ac.uk The evolution of this superfamily is characterized by gene duplication, both tandem and large-scale (like whole-genome duplication), followed by divergence and occasional gene loss, which has contributed to the evolution of developmental complexity and morphological diversity among animals. ox.ac.uknih.gov
Phylogenetic analyses suggest that a common ancestor of all bilateral animals possessed at least 88 homeobox genes. nih.gov Over time, vertebrate lineages gained significantly more homeobox genes through duplication events compared to invertebrate lineages, resulting in over 200 such genes in vertebrates versus about 100 in invertebrates. nih.gov The ANTP class, the largest group of animal homeobox genes, is thought to have diversified through extensive tandem duplication, creating arrays of genes like the NK gene cluster and a hypothetical ProtoHox cluster, which itself duplicated to give rise to the well-known Hox and ParaHox gene clusters. ox.ac.uk
The Bar-class genes, including BarH1 and its relatives, are part of this broader evolutionary picture. They are considered non-Hox genes within the ANTP class. sdbonline.org The evolutionary history indicates that the Bar-like genes are distinct from the Barx-like genes, forming separate subfamilies of homeodomain-containing proteins. oup.com Phylogenetic trees based on homeodomain sequences show that BARHL1 and BARHL2 proteins are more closely related to Drosophila BarH and nematode CEH-30 than they are to mammalian Barx proteins. biologists.com
The diversification of homeobox genes is not just a story of increasing numbers but also of functional innovation. After duplication, paralogous genes can diverge in function (neofunctionalization), or they can subdivide the ancestral functions (subfunctionalization). nih.gov The distinct yet overlapping roles of BARHL1 and BARHL2, or the complementary functions of Barx1 and Barx2, are clear examples of such divergence following gene duplication. nih.govnih.gov Even small changes in the regulation and expression patterns of these highly conserved transcription factors can lead to significant evolutionary changes in animal body plans and the development of novel structures. ox.ac.uktaylorfrancis.com The expansion and subsequent functional specialization of homeobox gene families, including the Bar class, have therefore been a major driver in the evolution of the complex developmental programs seen in animals today. nih.govoup.com
Advanced Research Methodologies in Barh1 Protein Studies
Genetic Manipulation Techniques in Model Organisms
Loss-of-Function Approaches (e.g., gene deletion, RNA interference, CRISPR/Cas9 Knockout)
Gain-of-Function Approaches (e.g., targeted misexpression, overexpression)
Mosaic Analysis for Cell-Autonomous Function
Mosaic analysis is a genetic technique used to create patches of cells with a different genotype than the surrounding tissue within the same organism. nih.govnih.gov This method is particularly valuable for determining if BarH1 functions cell-autonomously, meaning its activity within a cell is required for that cell's fate or behavior, independent of its effects on neighboring cells. By generating clones of cells lacking or overexpressing BarH1 within an otherwise wild-type background, researchers can observe the direct consequences of altered BarH1 levels on individual cells. nih.govnih.gov
Molecular and Cellular Biology Techniques
Beyond genetic manipulation, a suite of molecular and cellular biology techniques is employed to investigate BarH1's expression, localization, interactions, and regulatory mechanisms.
Transcriptional and Protein Expression Profiling (e.g., RNA-Seq, qPCR, Western Blotting, Immunostaining)
Reporter Gene Assays (e.g., lacZ, GFP)
Reporter gene assays are widely used molecular tools to study gene function, expression patterns, and regulatory mechanisms wikipedia.org. These assays involve fusing the regulatory sequence of a gene of interest, such as BarH1, to a reporter gene that encodes an easily detectable protein wikipedia.org. Common reporter genes include lacZ, which encodes β-galactosidase, and GFP (Green Fluorescent Protein), which emits fluorescence wikipedia.orginvivogen.comthermofisher.com.
In the context of BarH1 protein studies, reporter gene assays, particularly using lacZ and GFP, have been instrumental in visualizing the expression pattern of BarH1 genes. For instance, the GAL4-UAS system in Drosophila, often utilizing GFP as a reporter, has been employed to label and visualize neurons that express BarH1, allowing researchers to trace their projections and morphology researchgate.net. The lacZ gene, encoding β-galactosidase, has also been used as a reporter to indicate BarH1 gene expression, where its activity can be detected through a colorimetric reaction thermofisher.comresearchgate.net. By linking the BarH1 promoter to these reporter genes, researchers can observe where and when the BarH1 gene is active, providing insights into its developmental regulation.
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the cellular and subcellular localization of this compound and analyzing the morphological consequences of its expression or manipulation.
Confocal Microscopy for Subcellular Localization and Expression Patterns
Confocal microscopy is a powerful technique used to obtain high-resolution images of biological samples, allowing for the visualization of protein localization within cells and tissues nih.govresearchgate.net. This method provides optical sectioning, which eliminates out-of-focus fluorescence and enables the creation of clear 3D reconstructions nih.govresearchgate.net.
In this compound research, confocal microscopy is frequently used to determine the subcellular localization of BarH1. By using antibodies specific to BarH1 or by expressing fluorescently tagged BarH1 (e.g., fused with GFP), researchers can visualize where the protein resides within the cell, such as in the nucleus, as is typical for many transcription factors genecards.orgnih.gov. Confocal microscopy also allows for the detailed analysis of BarH1 expression patterns in developing tissues, revealing the specific cells and developmental stages where BarH1 is present researchgate.netscholaris.ca. This is crucial for understanding its role in cell differentiation and development. The ability to co-localize BarH1 with other proteins or cellular markers using multi-color imaging in confocal microscopy can provide further insights into its interactions and the cellular environment in which it functions nih.govresearchgate.net.
Scanning Electron Microscopy for Morphological Analysis
Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology of biological samples researchgate.net. It is particularly useful for examining the fine details of cell and tissue structures.
SEM has been applied in studies related to this compound to analyze morphological changes associated with its function. For example, in Drosophila, where BarH1 is involved in the development of structures like scales and sensory organs, SEM can be used to examine the precise morphology of these structures in wild-type organisms versus those with altered BarH1 expression escholarship.orgscispace.com. This allows researchers to correlate BarH1 activity with specific developmental outcomes at a detailed structural level escholarship.orgresearchgate.net.
Bioinformatics and Computational Approaches
Bioinformatics and computational approaches are indispensable for analyzing the wealth of biological data related to this compound, including its sequence, evolutionary relationships, and potential interaction partners. genecards.org
Sequence Alignment and Phylogenetic Analysis
Sequence alignment is a method used to compare DNA, RNA, or protein sequences to identify regions of similarity that may indicate functional, structural, or evolutionary relationships protocols.ioamnh.org. Phylogenetic analysis uses these alignments to reconstruct the evolutionary history of genes or proteins and to infer relationships between different species or protein families protocols.ionih.govh-its.org.
For this compound, sequence alignment of BarH1 homologs across different species can reveal conserved domains, such as the homeobox domain, which is critical for DNA binding researchgate.net. Phylogenetic analysis helps to understand the evolutionary origin and diversification of the BarH gene family, providing context for studying its function in different organisms nih.govh-its.org. By comparing BarH1 sequences from various species, researchers can identify highly conserved regions, suggesting functional importance, and divergent regions that might be associated with species-specific roles.
Prediction of DNA Binding Sites and Protein-Protein Interaction Networks
Computational approaches are used to predict the regions on DNA where a protein like BarH1 is likely to bind and to identify other proteins with which it might interact nih.govmdpi.complos.org.
Predicting DNA binding sites for BarH1, a transcription factor, is crucial for understanding how it regulates gene expression genecards.orgnih.gov. Computational tools analyze the protein sequence and potentially structural information to predict DNA binding motifs and specific binding sites within target genes nih.govmdpi.complos.org. These predictions can guide experimental validation. Furthermore, computational methods are employed to predict protein-protein interaction networks involving BarH1 frontiersin.orgnih.gov. By analyzing protein sequences, structures, and publicly available interaction data, researchers can build models that suggest potential BarH1 interaction partners frontiersin.orgnih.gov. These predicted networks can provide insights into the molecular pathways in which BarH1 participates and suggest further avenues for experimental investigation into its regulatory roles. plos.orgelifesciences.orgnih.gov
Future Directions and Translational Implications in Developmental Biology
Elucidating the Complete Gene Regulatory Networks Mediated by BarH1 Protein
A significant future direction involves the complete elucidation of the gene regulatory networks (GRNs) in which this compound participates. While studies in Drosophila have identified BarH1 as a key player in processes such as retinal neurogenesis, distal leg segment formation, and olfactory neuron diversity, the full spectrum of its direct and indirect target genes, as well as the intricate interactions within these networks, remains to be fully mapped sdbonline.orgnih.govsdbonline.org. For instance, in the Drosophila eye, BarH1/BarH2 are known to repress the proneural gene atonal (ato) to prevent ectopic neurogenesis, demonstrating a crucial regulatory interaction biologists.comresearchgate.net. In the leg and antennal discs, BarH1/H2 are part of a conserved proximodistal (PD) GRN module involving genes like Rotund (Rn), Bric-à-brac (Bab), Apterous (Ap), and Dachshund (Dac), which pattern these structures nih.govsdbonline.org. Rn has been shown to directly bind to regulatory regions of BarH2 and bab2 in vivo, indicating direct regulation within this network nih.gov.
Advanced techniques, such as single-cell RNA sequencing, are proving invaluable in revealing the temporal patterning gene networks in developing tissues, such as the Drosophila medulla neuroblasts, where BarH genes mark a specific temporal stage biorxiv.org. Applying such high-resolution approaches will be essential to comprehensively identify all genes regulated by BarH1 in different cell types and developmental stages. Future studies should aim to integrate transcriptomic, epigenomic, and protein-interaction data to construct comprehensive models of the BarH1-mediated GRNs, providing a holistic view of its regulatory influence during development.
Understanding Context-Dependent Dual Role as Transcriptional Activator/Repressor
A notable characteristic of BarH1 and its family members is their ability to function as both transcriptional activators and repressors depending on the developmental context and the specific target gene sdbonline.orgbiologists.com. In Drosophila, BarH acts as a repressor of ato expression in the eye, while it can activate the expression of achaete-scute (ASC) proneural genes to generate sensory bristles sdbonline.orgbiologists.com. This dual function has also been observed for mammalian homologs like Barx2 and Mbh1 (Barhl2) sdbonline.orgbiologists.com. Barx2, for instance, possesses distinct activator and repressor domains sdbonline.org.
Future research needs to delve into the molecular mechanisms underlying this context-dependent duality. This includes identifying the specific protein partners that interact with BarH1 in different cellular environments to modulate its activity. The binding of specific co-activators or co-repressors to distinct domains of the this compound is likely a key determinant of its functional outcome sdbonline.org. Furthermore, understanding how post-translational modifications of BarH1 and the chromatin context at target gene loci influence its transcriptional role will be critical for a complete picture d-nb.info. Elucidating these mechanisms will not only clarify BarH1 function but also provide broader insights into how other homeodomain proteins achieve diverse regulatory outcomes.
Investigation of Upstream Regulators and Downstream Effectors in Diverse Developmental Contexts
Identifying and characterizing the upstream signals and transcription factors that regulate BarH1 expression, as well as the downstream effector genes that execute its developmental functions, is a continuous area of investigation. In Drosophila, BarH expression is influenced by signaling pathways such as Decapentaplegic (Dpp) and Wingless (Wg) sdbonline.org. Upstream regulators like Rough and Glass are involved in BarH1 expression in the eye, while Lozenge is implicated in regulating Bar proteins in specific photoreceptor cells sdbonline.org. In the leg, the mutually antagonistic relationship between Al and Bar, regulated in part by C15, highlights complex upstream interactions sdbonline.org. Mammalian Barhl1 expression in the CNS and inner ear is activated by Atoh1 and Math1, indicating conserved regulatory relationships sdbonline.orgnih.gov.
Conversely, BarH1 and its homologs regulate a variety of downstream genes. Beyond ato and ASC genes in Drosophila, mammalian homologs like Mbh1 (Barhl2) can regulate neural bHLH genes such as Mash1 and neurogenin2/Math4A sdbonline.org. Barx1 is involved in regulating the NCAM promoter uniprot.org. Future studies should systematically identify and validate these upstream regulators and downstream effectors across different developmental contexts and species using approaches like ChIP-seq to identify binding sites and functional assays to confirm regulatory relationships. Understanding these complete regulatory cascades is essential for comprehending how BarH1 integrates developmental signals and translates them into specific cellular behaviors.
Translational Significance for Understanding Human Developmental Disorders Associated with Homeobox Gene Dysregulation
The study of this compound and its conserved mammalian homologs carries significant translational significance for understanding human developmental disorders. Homeobox genes, in general, are crucial for embryonic development, and their dysregulation is associated with various congenital abnormalities and diseases wikipedia.orgnumberanalytics.com. Mammalian BarH homologs, including BARHL1, BARHL2, BARX1, and BARX2, share high sequence conservation with Drosophila BarH1 and BarH2 and are expressed in developing neural structures and other tissues sdbonline.orgoup.com.
Q & A
Q. What is the functional role of BarH1 in Drosophila development, and how can its expression patterns be experimentally mapped?
BarH1 encodes a transcription factor critical for eye development and neuronal specification in Drosophila. Its expression is observed in larval eye discs, embryonic central nervous system (CNS) lineages, and sensory organ precursors. To map expression:
- Use antibody staining (e.g., S12 antibody) to localize BarH1 protein in embryos or larval tissues .
- Employ whole-mount in situ hybridization with BarH1-specific antisense RNA probes to detect mRNA distribution .
- Analyze gene structure (3 exons, 2 introns) via FlyBase schematics to correlate transcriptional and protein domains .
Q. How does the BarH1 gene structure influence its regulatory function?
The BarH1 gene spans DNA regions encoding exons (amino acid-specifying sequences) and introns (non-coding interruptions). Key features:
- Promoter and terminator positions dictate transcriptional directionality (e.g., opposite strands relative to neighboring genes) .
- Alternative splicing or duplication events (e.g., X(B) allele) may lead to overexpression, disrupting eye morphogenesis .
- Use CRISPR/Cas9 to delete introns or exons and assess phenotypic consequences, such as eye malformations .
Advanced Research Questions
Q. What mechanisms underlie BarH1-induced eye malformations in Drosophila, and how do temporal overexpression studies resolve contradictory phenotypic outcomes?
Transient BarH1 overexpression during larval stages disrupts morphogenetic furrow progression, leading to scarred eye morphology. Contradictions arise from timing:
- Early overexpression (e.g., heat shock at 37°C in larval stage 3) halts furrow advancement, causing pigment discontinuities and sensory cell exclusion .
- Late overexpression permits partial recovery, with new furrows forming after 48 hours .
- Methodological resolution: Use temporal heat shock induction (hsp70 promoter) and track furrow dynamics via anti-BarH1 staining and pigmentation analysis .
Q. How can researchers distinguish functional redundancy between BarH1 and BarH2 in developmental processes?
Both genes encode homeobox proteins with overlapping roles in sensory organ specification. Strategies to dissect redundancy:
- Double-mutant analysis : Compare phenotypes of BarH1⁻/⁻; BarH2⁻/⁻ embryos to single mutants. Redundancy is evident if double mutants show enhanced defects (e.g., loss of antennal organ neurons) .
- Ectopic expression : Overexpress BarH1 vs. BarH2 in non-native tissues (e.g., wing discs) and assess rescue capabilities .
- CRISPR/Cas9 tissue-specific knockouts to isolate roles in CNS lineages (e.g., NB5-4 neuroblast lineage) .
Q. How do researchers reconcile conflicting data on BarH1’s role in non-retinal tissues, such as wing pigmentation and CNS development?
BarH1’s pleiotropy is context-dependent:
- In wing scales (e.g., Pieris butterflies), BarH1 regulates pigment granule formation via transposable element insertions downstream of the gene .
- In CNS lineages , BarH1 collaborates with Gooseberry (Gsb) to specify SNa motor neuron fate, validated via lineage tracing and clonal analysis .
- Methodological approach: Combine tissue-specific RNAi knockdown with phenotypic assays (e.g., axon pathfinding in embryos, pigment quantification in wings) .
Methodological and Data Analysis Questions
Q. What experimental designs are optimal for analyzing BarH1’s sensitivity to dosage effects in developmental contexts?
- Dosage titration : Use UAS/Gal4 systems to express BarH1 at graded levels (e.g., UAS-BarH1 combined with weak vs. strong Gal4 drivers) .
- Threshold determination : Identify protein concentration thresholds via quantitative immunofluorescence (e.g., S12 antibody intensity correlates with furrow arrest) .
- Phenotypic scoring : Classify eye malformations using established metrics (e.g., scar width, ommatidial row count) .
Q. How should researchers address discrepancies in BarH1’s role across species or tissues?
- Comparative genomics : Align BarH1 orthologs in Drosophila and Lepidoptera to identify conserved regulatory elements (e.g., Alba locus enhancers in Pieris) .
- Tissue-specific reporters : Generate GFP-tagged BarH1 constructs to monitor expression dynamics in divergent tissues (e.g., wing vs. eye discs) .
Contradiction Resolution and Hypothesis Testing
Q. What strategies resolve contradictions between studies reporting BarH1’s dual roles in promoting and suppressing sensory cell differentiation?
- Stage-specific inhibition : Use temperature-sensitive alleles or pharmacological inhibitors (e.g., cycloheximide) to block BarH1 transiently during critical windows .
- Single-cell RNA-seq : Profile BarH1-expressing cells in antennal organs to identify co-regulated genes (e.g., neuronal vs. support cell markers) .
- Lineage tracing : Track cells overexpressing BarH1 to determine if they adopt ectopic fates or undergo apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
